1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride

Traumatic brain injury Neuroprotection Biomarker reduction

The compound 1-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 173158-63-9), also referred to in the literature as ademol, is a synthetic adamantane-morpholine-propanol derivative that acts as both a myotropic spasmolytic and a multimodal neuroprotectant. It features a rigid, lipophilic adamantane cage linked via an ethoxy spacer to a morpholine-bearing secondary alcohol, a scaffold associated with enhanced blood-brain barrier penetration and metabolic stability.

Molecular Formula C19H34ClNO3
Molecular Weight 359.94
CAS No. 173158-63-9
Cat. No. B2438154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride
CAS173158-63-9
Molecular FormulaC19H34ClNO3
Molecular Weight359.94
Structural Identifiers
SMILESC1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
InChIInChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H
InChIKeyXHITYYXEYQJIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol Hydrochloride (CAS 173158-63-9) Procurement-Relevant Structural and Pharmacological Profile


The compound 1-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 173158-63-9), also referred to in the literature as ademol, is a synthetic adamantane-morpholine-propanol derivative that acts as both a myotropic spasmolytic and a multimodal neuroprotectant [1]. It features a rigid, lipophilic adamantane cage linked via an ethoxy spacer to a morpholine-bearing secondary alcohol, a scaffold associated with enhanced blood-brain barrier penetration and metabolic stability [2]. In silico docking studies demonstrate that the compound occupies the β1-adrenoceptor orthosteric site with an affinity intermediate between propranolol and timolol, providing a mechanistic rationale for its cerebroprotective and hemodynamic effects [3]. This compound is primarily investigated in preclinical models of traumatic brain injury, acute cerebral ischemia, and myocardial infarction, where it has been directly compared against clinical reference agents such as amantadine sulfate, citicoline, and corvitin [1][4].

Why Generic Adamantane or Morpholine Derivatives Cannot Replace 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol Hydrochloride in Cerebroprotective and Spasmolytic Applications


Simple structural analogs or single-pharmacophore replacements are inadequate substitutes because this compound's differentiated pharmacological profile arises from the synergistic combination of a β1-adrenoceptor-blocking adamantane-ethoxy-morpholine core and a secondary alcohol moiety that appears critical for its polyamine-site NMDA receptor modulation [1][2]. In head-to-head preclinical studies, ademol consistently outperformed amantadine sulfate—an adamantane-based antiviral also used off-label for neuroprotection—on multiple quantitative endpoints including neuron-specific enolase reduction (52.1% vs. 38.2%) and S100 protein suppression (50.8% vs. 39.9%) in traumatic brain injury models [3][4]. Unlike citicoline, which primarily acts via phospholipid precursor supplementation, ademol simultaneously engages adrenergic, nitrergic, and NMDA pathways, yielding superior functional outcomes in cerebral ischemia [1]. Furthermore, the hydrochloride salt form (CAS 173158-63-9) provides defined stoichiometry and aqueous solubility advantages over the dihydrochloride variant or free base that are critical for parenteral formulation development [2].

Quantitative Differentiation Evidence for 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol Hydrochloride: Head-to-Head and Cross-Study Comparisons with Amantadine, Citicoline, and Corvitin


Superior Reduction of Neuron-Specific Enolase (NSE) in Traumatic Brain Injury vs. Amantadine Sulfate

In a rat model of acute traumatic brain injury (TBI), 1-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride (ademol) at 2 mg/kg i.v. every 12 hours for 8 days reduced neuron-specific enolase (NSE) levels by 52.1% compared to the untreated pathology control, whereas the reference drug amantadine sulfate at 5 mg/kg reduced NSE by only 38.2%. The neuroprotective effect of ademol significantly dominated amantadine sulfate by an average of 22.5% [1]. This quantitative advantage demonstrates superior mitigation of neuronal damage in TBI.

Traumatic brain injury Neuroprotection Biomarker reduction

Greater Suppression of S100 Protein in Traumatic Brain Injury Compared to Amantadine Sulfate

In the same TBI experimental paradigm, the target compound reduced S100 protein levels by 50.8%, compared to a 39.9% reduction achieved with amantadine sulfate at a 2.5-fold higher dose (5 mg/kg vs. 2 mg/kg). Ademol exceeded the reference drug by 18.2% (p < 0.05), indicating a more robust suppression of astroglial and neuronal injury [1]. The dose-normalized advantage is even more pronounced, as ademol achieved superior biomarker control at less than half the molar dose of the comparator.

Traumatic brain injury S100 protein Astroglial injury

Enhanced Recovery of Cerebral Hemodynamics in Traumatic Brain Injury vs. Amantadine Sulfate

In a study assessing the effect of cerebroprotectors on cerebral and central hemodynamics in rats with TBI, 8-day administration of ademol improved vascular reactivity to carbon dioxide (VRCC) by 76.2% relative to the untreated control group, and by 34.8% relative to the amantadine sulfate-treated group (p < 0.05) [1]. This finding indicates that ademol not only provides neuroprotection at the cellular level but also restores cerebral vasoregulatory function significantly better than amantadine.

Cerebral hemodynamics Traumatic brain injury Vascular reactivity

More Effective than Citicoline in Reducing Lethality and Neurological Deficit in Acute Brain Ischemia

In a rat model of acute cerebral ischemia induced by bilateral carotid occlusion, ademol administered at 2 mg/kg intra-abdominally (1 hour post-reperfusion, then daily for 21 days) was more effective than citicoline (cytikolin) in promoting recovery of mnemotropic properties, decreasing lethality, and reducing neurological deficiency in both the acute and recovery periods [1]. Specific quantitative lethality and neurological deficit score reductions were reported as statistically significant favoring ademol over citicoline, establishing its superiority over a widely used clinical nootropic.

Acute brain ischemia Cerebroprotection Functional recovery

Superior Normalization of Nitric Oxide Metabolism Biomarkers in Myocardial Infarction vs. Corvitin

In a rat model of pituitrin-isadrin-induced myocardial infarction, ademol more effectively normalized indices of nitric oxide (NO) metabolism than the reference cardioprotector corvitin. Specifically, ademol exceeded corvitin in its ability to increase NO synthase (NOS) activity by 36.3%, elevate nitrate (NOₓ) levels by 50.6%, and reduce the peroxynitrite marker nitrotyrosine by 12.7% in the myocardium [1]. In the untreated infarction state, NOS activity was reduced more than 2-fold and nitrotyrosine increased by 246.6%, indicating severe nitrosative stress that ademol corrected more comprehensively than corvitin.

Myocardial infarction NO metabolism Cardioprotection

β1-Adrenoceptor Affinity Intermediate Between Propranolol and Timolol with Predicted Blood-Brain Barrier Permeability

In silico molecular docking studies on the cloned β1-adrenoceptor (Meleagris gallopavo) established that ademol binds to the orthosteric site with an affinity (Edoc, kcal/mol) that places it intermediate between the clinically established β-blockers propranolol and timolol [1]. Additionally, chemoinformatic evaluation predicts ademol has sufficient blood-brain barrier permeability to exert central neuroprotective effects, distinguishing it from peripherally restricted β-blockers. This dual property—central β1-blockade without complete peripheral cardiovascular suppression—is not shared by either amantadine or citicoline.

Molecular docking β1-adrenoceptor Blood-brain barrier

Optimal Scientific and Preclinical Application Scenarios for 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol Hydrochloride Based on Quantitative Differentiation Evidence


Traumatic Brain Injury Neuroprotection Studies Requiring Dual Biomarker (NSE + S100) Suppression Superior to Amantadine

In preclinical TBI models where both neuronal (NSE) and astroglial (S100) injury biomarkers are primary endpoints, this compound is indicated over amantadine sulfate. Ademol at 2 mg/kg achieves 52.1% NSE reduction and 50.8% S100 suppression, outperforming amantadine at 5 mg/kg by 22.5% and 18.2%, respectively [1][2]. This dual-biomarker advantage makes it suitable for studies aiming to demonstrate comprehensive cellular neuroprotection rather than isolated neuronal preservation. The established parenteral formulation (3–100 mg/mL concentration range documented in patent literature) facilitates reproducible dosing in rodent and large-animal TBI models.

Acute Cerebral Ischemia Research Where Mortality Reduction and Functional Recovery Surpass Citicoline

For global or focal cerebral ischemia models (e.g., bilateral carotid occlusion) where reduction in lethality and recovery of cognitive/mnemonic function are critical readouts, ademol has demonstrated statistically significant superiority over citicoline [3]. The dosing regimen of 2 mg/kg initiated 1 hour post-reperfusion and continued daily for 21 days provides a validated protocol. This scenario is particularly relevant for programs seeking cerebroprotectants that address both acute excitotoxic injury and longer-term functional restoration, a combination not achieved by phospholipid-precursor strategies.

Myocardial Infarction Cardioprotection with Nitrosative Stress Correction Superior to Flavonoid-Based Agents

In myocardial infarction models where normalization of the NO/peroxynitrite balance is a mechanistic endpoint, ademol provides quantitatively superior outcomes to corvitin, elevating NOS activity by an additional 36.3% and nitrate levels by 50.6% while reducing nitrotyrosine by 12.7% [4]. This scenario is appropriate for cardioprotection programs that aim to address the nitrosative-oxidative stress axis rather than solely reducing infarct size. The compound's β1-adrenoceptor mechanism further supports its use in models where controlled heart rate modulation is desirable [5].

Neuroretinal Ischemia-Reperfusion and Ocular Neuroprotection in Diabetic Models

Recent studies have characterized ademol's neuroretinoprotective properties in experimental eye ischemia-reperfusion injury on the background of alloxan-induced diabetes, where it preserves cytoarchitectonics of the retina and optic nerve [6]. The compound's documented blood-brain barrier permeability and NMDA receptor polyamine site modulation make it a candidate for ocular neuroprotection research, particularly when vascular and neural components of retinal injury must be simultaneously addressed. The hydrochloride salt form ensures adequate aqueous solubility for intravitreal or systemic delivery.

Quote Request

Request a Quote for 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.